molecular formula C12H8S B1357011 Dibenzothiophene-d8 CAS No. 33262-29-2

Dibenzothiophene-d8

Cat. No. B1357011
Key on ui cas rn: 33262-29-2
M. Wt: 192.31 g/mol
InChI Key: IYYZUPMFVPLQIF-PGRXLJNUSA-N
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Patent
US04018780

Procedure details

To a stirred, cold solution (0° C.) of 275 g. of dibenzothiophene in 1 liter of chloroform is added over 30 minutes 253 g. of bromine in 500 ml. of chloroform. After sixteen hours of stirring the mixture is heated to its reflux temperature and maintained at reflux for about 30 minutes. The mixture is then evaporated, and 900 ml. of ethanol are added to the residue. The white solid collected by filtration is 2-bromodibenzothiophene, m.p. 112°-116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Br:14]Br>C(Cl)(Cl)Cl>[Br:14][C:2]1[CH:3]=[CH:4][C:5]2[S:6][C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=3[C:9]=2[CH:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After sixteen hours of stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a stirred, cold solution (0° C.) of 275 g
TEMPERATURE
Type
TEMPERATURE
Details
is heated to its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated
ADDITION
Type
ADDITION
Details
of ethanol are added to the residue
FILTRATION
Type
FILTRATION
Details
The white solid collected by filtration

Outcomes

Product
Name
Type
Smiles
BrC1=CC2=C(SC3=C2C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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